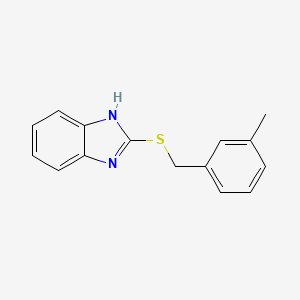

1-(5-Methylthiophen-3-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

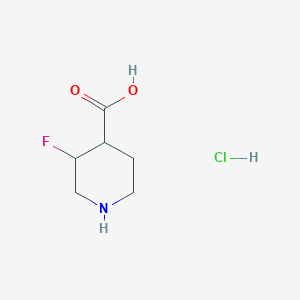

“1-(5-Methylthiophen-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H11NS . It has a molecular weight of 141.23 . This compound is in liquid form .

Molecular Structure Analysis

The InChI code for “1-(5-Methylthiophen-3-yl)ethan-1-amine” is 1S/C7H11NS/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “1-(5-Methylthiophen-3-yl)ethan-1-amine” are not available, a related compound, “1-(3-methylphenyl)ethan-1-one”, was found to undergo transaminase-mediated chiral selective synthesis to form "(1R)-(3-methylphenyl)ethan-1-amine" .Physical And Chemical Properties Analysis

“1-(5-Methylthiophen-3-yl)ethan-1-amine” is a liquid at room temperature . The compound has a molecular weight of 141.23 . Unfortunately, specific physical properties such as boiling point and density are not available in the retrieved resources.Scientific Research Applications

Synthesis and Structural Evaluation

- Synthesis and Structural Evaluation of Indole and Gramine Derivatives : Lovel Kukuljan, K. Kranjc, and F. Perdih (2016) reported on the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivative via Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reaction. These compounds were analyzed using IR, NMR, mass spectroscopy, elemental analysis, and X-Ray diffraction, revealing complex molecular interactions and structures (Kukuljan, Kranjc, & Perdih, 2016).

Novel Multicomponent Reactions

- Assembly of Fully Substituted 2,5-Dihydrothiophenes : Giacomo Mari et al. (2018) developed an efficient synthesis of fully substituted 2,5-dihydrothiophenes using a sequential one-pot four-component reaction. This method allows for diverse variations in the architecture of the final products (Mari et al., 2018).

Catalysis and Reaction Mechanisms

- Intramolecular Hydroalkoxylation and Hydroamination of Alkynes : Mark J. Pouy et al. (2012) studied the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds, forming complex structures. The reaction is catalyzed by Cu(I) complexes and involves intricate mechanisms and kinetics (Pouy et al., 2012).

Hydrogenation Processes

- Hydrogenation of Amides to Amines : A. A. Núñez Magro et al. (2007) explored the hydrogenation of amides to amines using a catalyst derived from [Ru(acac)(3)] and 1,1,1-tris(diphenylphosphinomethyl)ethane, highlighting the importance of water in stabilizing the catalyst for primary amine formation (Núñez Magro, Eastham, & Cole-Hamilton, 2007).

Chiral Recognition

- Chiral Recognition in NMR Spectroscopy : T. Wenzel et al. (2004) utilized chiral crown ethers and ytterbium(III) complexes in 1H NMR spectroscopy to discriminate enantiomeric primary amines, amino acids, and amino alcohols. This study highlights the role of ytterbium(III) in enhancing chiral discrimination (Wenzel et al., 2004).

Safety And Hazards

Future Directions

Thiophene-based analogs, like “1-(5-Methylthiophen-3-yl)ethan-1-amine”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects and developing new synthesis methods for thiophene derivatives.

properties

IUPAC Name |

1-(5-methylthiophen-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-5-3-7(4-9-5)6(2)8/h3-4,6H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRQYAFYBUFYBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methylthiophen-3-yl)ethan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2985267.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2985268.png)

![(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2985270.png)

![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)

![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2985280.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2985287.png)

![6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid](/img/structure/B2985288.png)